molecular formula C15H12O2 B022705 2'-Hydroxychalcone CAS No. 888-12-0

2'-Hydroxychalcone

Cat. No. B022705
M. Wt: 224.25 g/mol
InChI Key: AETKQQBRKSELEL-ZHACJKMWSA-N
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Patent
US04461907

Procedure details

2'-Hydroxychalcone (9.0 g) was stirred with ethanol (100 ml) at room temperature whilst sodium borohydride (3.05 g) was added in small portions. After 2 hr. stirring the colourless solution was evaporated to dryness and acetic acid (100 ml) added. Toluene sulphonic acid (1.0 g) was added and the solution was heated on the steam bath for 30 min. The solution was diluted with water and extracted with toluene. The extract was washed with saturated sodium bicarbonate solution, dried over magnesium sulphate, and evaporated. The residue was chromatographed on neutral alumina to yield flav-3-ene (6.3 g) as an oil, identified by its n.m.r. spectrum. The multiplet at 5.8 p.p.m. is characteristic of flav-3-enes.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[C:4](=[O:13])[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[BH4-].[Na+]>C(O)C>[O:13]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]1[C:3]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
OC1=C(C(C=CC2=CC=CC=C2)=O)C=CC=C1
Name
Quantity
3.05 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirring the colourless solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in small portions
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness and acetic acid (100 ml)
ADDITION
Type
ADDITION
Details
added
ADDITION
Type
ADDITION
Details
Toluene sulphonic acid (1.0 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated on the steam bath for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
The solution was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The extract was washed with saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on neutral alumina

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(C=CC2=CC=CC=C12)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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